tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate: is a versatile small molecule scaffold used in various scientific research applications[_{{{CITATION{{{1{tert-Butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a ...](https://www.biosynth.com/p/SFC46665/1392466-65-7-tert-butyl-34-dihydro-2h-spiropiper). This compound features a spirocyclic structure, which includes a piperidine ring fused to a pyrrolopyrazine ring, and a tert-butyl group attached to the carboxylate moiety[{{{CITATION{{{_1{tert-Butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo1,2-a ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the piperidine ring followed by the formation of the spirocyclic structure[_{{{CITATION{{{_1{tert-Butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo1,2-a .... Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate starting materials to form the piperidine ring.
Cyclization Reactions: Cyclization steps are used to form the spirocyclic structure, often involving the use of strong acids or bases as catalysts.
Protection and Deprotection Steps: The tert-butyl group is often introduced using tert-butyl anhydride or tert-butanol, and protecting groups may be used to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or halides, and leaving groups like tosylates or mesylates.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
This compound is widely used in scientific research due to its unique structural features and reactivity. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of neurological disorders and cancer.
Industry: Employed in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, modulating their activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share the pyrrolopyrazine core but may differ in the substituents attached to the ring.
Piperidine Derivatives: These compounds feature the piperidine ring but may have different functional groups or structural modifications.
Uniqueness: Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate stands out due to its spirocyclic structure, which provides unique reactivity and binding properties compared to other similar compounds. Its tert-butyl group enhances its stability and reactivity, making it a valuable scaffold in various applications.
Biological Activity
tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate is a spirocyclic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.40 g/mol
- CAS Number : 1803566-61-1
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurobiological processes.
Biological Activity Overview
Anticancer Activity
A study evaluated the effects of this compound on pancreatic cancer stem cells (CSCs). The compound was found to preferentially induce apoptosis in CD133+ CSCs compared to bulk tumor cells. Flow cytometry analysis revealed a significant increase in apoptotic cells within the CSC population after treatment with the compound at concentrations as low as 1.25 µM .
Neuroprotective Effects
In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that it significantly reduced cell death and preserved mitochondrial integrity in neuronal cell cultures exposed to harmful agents .
Antimicrobial Properties
Research exploring the antimicrobial potential of various derivatives of spirocyclic compounds highlighted the activity of this compound against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, showing promising results that warrant further investigation into its use as an antimicrobial agent .
Properties
IUPAC Name |
tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-6-16(7-11-19)13-5-4-9-18(13)12-8-17-16/h4-5,9,17H,6-8,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAOCMNKHUVBJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.